molecular formula C8H9N3 B128820 N-Methyl-1H-benzo[d]imidazol-1-amine CAS No. 148320-47-2

N-Methyl-1H-benzo[d]imidazol-1-amine

Cat. No. B128820
M. Wt: 147.18 g/mol
InChI Key: IZZHTEJYHVCMDF-UHFFFAOYSA-N
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Description

“N-Methyl-1H-benzo[d]imidazol-1-amine” is a type of benzimidazole compound . Benzimidazoles are five-membered heterocyclic compounds that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties and are key components to functional molecules used in a variety of everyday applications .


Synthesis Analysis

Benzimidazoles can be synthesized through a variety of methods. One common method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups . Another method involves the deprotonation of N3 with a base, followed by a reaction with alkyl or aryl halides .


Molecular Structure Analysis

The molecular structure of benzimidazoles is characterized by a five-membered heterocyclic ring with three carbon atoms and two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions. For instance, replacement with 1-methyl-1H-benzo[d]imidazol-2-thiol, benzo[d]oxazol-2-amine, and benzo[d]thiazol-2-amine in certain compounds can abolish pqs inhibitory activity . On the contrary, the 1-methyl-1H-benzo[d]-imidazol-2-amine derivative demonstrated a 15-fold enhancement of activity in the P. aeruginosa PAO1-L laboratory strain .


Physical And Chemical Properties Analysis

Benzimidazoles are typically white or colorless solids that are highly soluble in water and other polar solvents . They are amphoteric in nature, meaning they show both acidic and basic properties .

Future Directions

Benzimidazoles have become an important synthon in the development of new drugs . Their derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted benzimidazoles is of strategic importance .

properties

IUPAC Name

N-methylbenzimidazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-9-11-6-10-7-4-2-3-5-8(7)11/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZHTEJYHVCMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1H-benzo[d]imidazol-1-amine

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